2-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide
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Overview
Description
2-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine carboxamide core with oxolan and pyrrolidinyl substituents, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine carboxamide core, followed by the introduction of the oxolan and pyrrolidinyl groups through nucleophilic substitution and coupling reactions. Common reagents used in these reactions include pyridine derivatives, oxiranes, and pyrrolidines, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the oxolan group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, under atmospheric or elevated pressure.
Substitution: Alkyl halides, nucleophiles like amines or thiols, under reflux or room temperature conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and block its activation, thereby preventing a signaling cascade that leads to cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine core and have been studied for their biological activities.
Pyrrolidinyl-pyridine derivatives: Similar in structure, these compounds also exhibit potential therapeutic properties.
Uniqueness
2-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-19(17-6-4-9-22-20(17)27-16-7-12-26-14-16)23-13-15-5-3-8-21-18(15)24-10-1-2-11-24/h3-6,8-9,16H,1-2,7,10-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVHFLQBKZUVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)CNC(=O)C3=C(N=CC=C3)OC4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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